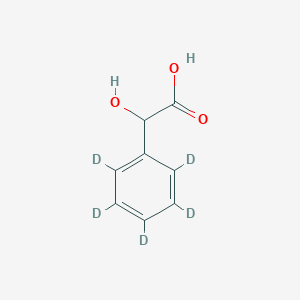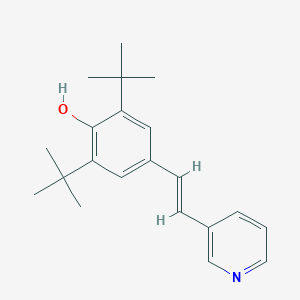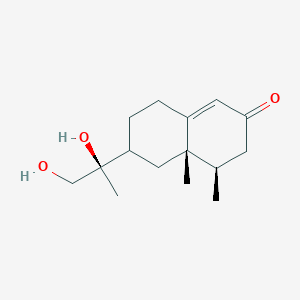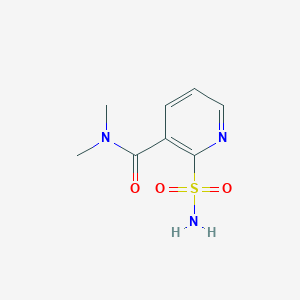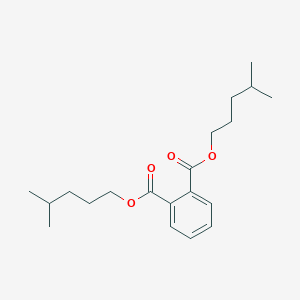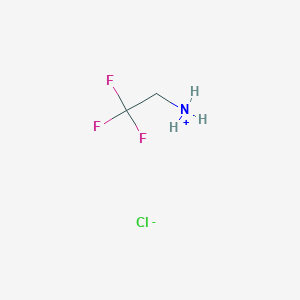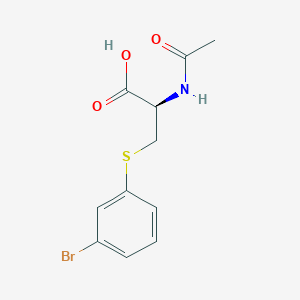
2-Piperidinimine, 1-(chloroacetyl)-N-methyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Piperidinimine, 1-(chloroacetyl)-N-methyl-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including pharmaceuticals, materials science, and organic chemistry.
Mecanismo De Acción
The mechanism of action of 2-Piperidinimine, 1-(chloroacetyl)-N-methyl-(9CI) is not well understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the imine group.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 2-Piperidinimine, 1-(chloroacetyl)-N-methyl-(9CI). However, studies have shown that it has low toxicity and is relatively stable under normal laboratory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Piperidinimine, 1-(chloroacetyl)-N-methyl-(9CI) is its ease of synthesis and purification. Additionally, it has been shown to be a versatile reagent in various organic reactions. However, its limited solubility in water can be a limitation for certain experiments.
Direcciones Futuras
There are several future directions for the research on 2-Piperidinimine, 1-(chloroacetyl)-N-methyl-(9CI). One area of interest is its potential applications in the synthesis of novel compounds with pharmaceutical properties. Additionally, further studies on its mechanism of action and its potential applications in other fields such as materials science and catalysis are also warranted.
In conclusion, 2-Piperidinimine, 1-(chloroacetyl)-N-methyl-(9CI) is a chemical compound with significant potential in various scientific research fields. Its ease of synthesis and versatile reactivity make it a valuable tool for organic chemists. Further research is needed to fully understand its mechanism of action and potential applications in other fields.
Métodos De Síntesis
The synthesis of 2-Piperidinimine, 1-(chloroacetyl)-N-methyl-(9CI) involves the reaction of N-methylpiperidine with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
2-Piperidinimine, 1-(chloroacetyl)-N-methyl-(9CI) has been extensively studied for its potential applications in the field of organic chemistry. It has been used as a key intermediate in the synthesis of various compounds, including pyridine derivatives and β-lactams. Additionally, it has also been used as a coupling reagent in peptide synthesis.
Propiedades
Número CAS |
122600-28-6 |
|---|---|
Nombre del producto |
2-Piperidinimine, 1-(chloroacetyl)-N-methyl-(9CI) |
Fórmula molecular |
C8H13ClN2O |
Peso molecular |
188.65 g/mol |
Nombre IUPAC |
2-chloro-1-(2-methyliminopiperidin-1-yl)ethanone |
InChI |
InChI=1S/C8H13ClN2O/c1-10-7-4-2-3-5-11(7)8(12)6-9/h2-6H2,1H3 |
Clave InChI |
SXFBIBHSLWORTP-UHFFFAOYSA-N |
SMILES |
CN=C1CCCCN1C(=O)CCl |
SMILES canónico |
CN=C1CCCCN1C(=O)CCl |
Sinónimos |
2-Piperidinimine, 1-(chloroacetyl)-N-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



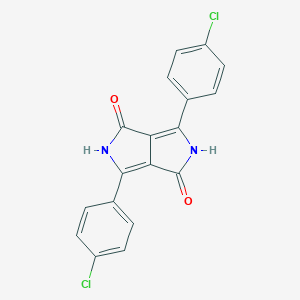

![Ethyl 2-[(4-methylbenzoyl)amino]acetate](/img/structure/B47053.png)

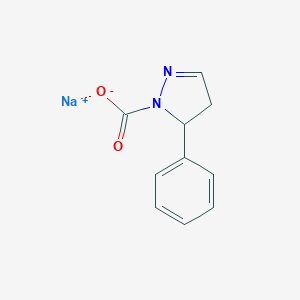
![6,7,8,9-Tetrahydrothiazolo[5,4-h]isoquinolin-2-ol](/img/structure/B47059.png)
![methyl 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboximidate](/img/structure/B47062.png)
